2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a pyrrolidine ring, and a benzothiazole moiety
Mechanism of Action
Target of Action
The compound “Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex molecule that contains several heterocyclic moieties such as benzothiazole, oxadiazole, and pyrrolidine. These moieties are often found in bioactive compounds and drugs, suggesting that this compound might interact with multiple biological targets .
Mode of Action
Without specific information, it’s hard to predict the exact mode of action of this compound. Many benzothiazole and oxadiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Benzothiazole and oxadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they might affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of heterocyclic moieties and fluorine atoms might influence its absorption, distribution, metabolism, and excretion .
Result of Action
The exact molecular and cellular effects of this compound are unknown. Based on the known activities of similar compounds, it might exhibit antimicrobial, anti-inflammatory, antitumor, or other pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance its metabolic stability .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various biomolecules in the brain, including malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) . These interactions suggest that the compound may have neuroprotective properties.
Cellular Effects
In cellular processes, Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone appears to influence cell function by alleviating haloperidol-induced catalepsy in mice
Molecular Mechanism
It is known that the compound interacts with various biomolecules in the brain, suggesting that it may exert its effects through binding interactions with these molecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the trifluoromethyl-substituted oxadiazole ring. This can be achieved through the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The resulting intermediate is then coupled with a pyrrolidine derivative under appropriate conditions to form the pyrrolidine-1-carbonyl group. Finally, the benzothiazole moiety is introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule in drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Another compound with trifluoromethyl groups, used in various chemical applications.
Trifluoromethyl-substituted 1,2,4-triazoles: These compounds have similar applications in pharmaceuticals and agrochemicals.
Uniqueness
2-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole and benzothiazole rings contribute to its bioactivity .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)14-20-11(21-24-14)8-5-6-22(7-8)13(23)12-19-9-3-1-2-4-10(9)25-12/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWHFOVLJWIZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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